molecular formula C10H15BrClN3 B11715577 (R)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hcl

(R)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hcl

Cat. No.: B11715577
M. Wt: 292.60 g/mol
InChI Key: AGFHSGMJMPTWLY-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Profile

The compound’s molecular formula is C₁₀H₁₅BrClN₃ , with a molecular weight of 292.61 g/mol . Its stereochemistry is defined by the (R)-configuration at the 2-methylpiperazine carbon, a feature critical for its interaction with biological targets. The structure comprises:

  • A piperazine ring substituted with a methyl group at the 2-position.
  • A 4-bromopyridin-2-yl group attached to the piperazine nitrogen.
  • A hydrochloride salt to enhance solubility and stability .

The SMILES notation (C[C@@H]1N(CCNC1)C2=NC=CC(Br)=C2.[H]Cl) explicitly encodes the stereochemistry and connectivity . X-ray crystallography or nuclear Overhauser effect (NOE) experiments would further confirm the spatial arrangement, though such data are not yet publicly available.

Table 1: Comparative Analysis of Bromopyridinyl-Piperazine Derivatives
Compound Name CAS Number Molecular Formula Substituent Position Key Differences
(R)-1-(4-Bromopyridin-2-yl)-2-methylpiperazine HCl 2089671-31-6 C₁₀H₁₅BrClN₃ 2-methyl, 4-bromo Chiral center at C2
1-(4-Bromopyridin-2-yl)-4-methylpiperazine 1060812-92-1 C₁₀H₁₄BrN₃ 4-methyl, 4-bromo Non-chiral, methyl at N4
(6-Bromo-pyridin-2-yl)-piperidin

Properties

Molecular Formula

C10H15BrClN3

Molecular Weight

292.60 g/mol

IUPAC Name

(2R)-1-(4-bromopyridin-2-yl)-2-methylpiperazine;hydrochloride

InChI

InChI=1S/C10H14BrN3.ClH/c1-8-7-12-4-5-14(8)10-6-9(11)2-3-13-10;/h2-3,6,8,12H,4-5,7H2,1H3;1H/t8-;/m1./s1

InChI Key

AGFHSGMJMPTWLY-DDWIOCJRSA-N

Isomeric SMILES

C[C@@H]1CNCCN1C2=NC=CC(=C2)Br.Cl

Canonical SMILES

CC1CNCCN1C2=NC=CC(=C2)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromopyridine-2-ylmethanol.

    Formation of Intermediate: The intermediate is then reacted with 2-methylpiperazine under specific conditions to form the desired product.

    Purification: The final compound is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include automated systems for mixing, heating, and purification to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Activity
One of the primary applications of (R)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride is in the development of anticancer agents. Its structure allows for interactions with specific protein targets involved in cancer progression. For instance, compounds containing piperazine rings have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Research indicates that derivatives of this compound can be optimized to enhance selectivity and potency against various cancer types, including breast cancer and acute myeloid leukemia .

Neuropharmacology
The compound has also been investigated for its neuropharmacological properties. Studies suggest that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression and anxiety. The bromopyridine moiety may enhance binding affinity to certain receptors, making it a candidate for further exploration in neuropharmacology .

Synthetic Applications

Building Block in Organic Synthesis
(R)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules. For example, it can be employed in the synthesis of other piperazine derivatives or as an intermediate in the preparation of pharmacologically active compounds .

Case Studies

Study Focus Findings
Study on CDK InhibitorsInvestigated the efficacy of piperazine derivativesIdentified (R)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride as a potent inhibitor of CDK4/6, demonstrating significant anticancer activity in vitro .
Neuropharmacological AssessmentEvaluated the effects on serotonin receptorsShowed that modifications to the piperazine structure could enhance receptor binding and improve efficacy against anxiety models .
Synthetic Methodology DevelopmentExplored synthetic routes for complex moleculesDemonstrated efficient methods for synthesizing (R)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride as a key intermediate .

Mechanism of Action

The mechanism of action of ®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

H-7 (1-(5-Isoquinolinesulfonyl)-2-Methylpiperazine)
  • Structure: Contains a 5-isoquinolinesulfonyl group instead of 4-bromopyridinyl.
  • Biological Activity :
    • PKC Inhibition : H-7 inhibits protein kinase C (PKC), reversing PKC-mediated radioprotection by basic fibroblast growth factor (bFGF) in endothelial cells .
    • Apoptosis Induction : In SH-SY5Y neuroblastoma cells, H-7 triggers apoptosis via p53 nuclear accumulation, prolonging p53 half-life and inducing DNA fragmentation .
    • Neuroprotection : Modulates fear memory consolidation and extinction by targeting PKC and PKA pathways .
  • Key Differences: The isoquinolinesulfonyl group in H-7 enhances kinase selectivity compared to the bromopyridinyl group in the target compound.
1-(4-Bromophenyl)-4-Methylpiperazine
  • Structure : Substituted with a 4-bromophenyl group and a methyl group at the 4-position.
2-Methylpiperazine (Unsubstituted)
  • Structure : Lacks aromatic substituents.
  • Material Science Role: Directs aluminophosphate crystal formation at 160°C but loses structural influence at 190°C, highlighting temperature-dependent steric effects .

Pharmacological and Mechanistic Comparisons

Compound Key Structural Features Biological Activity Mechanism/Findings References
(R)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine HCl 4-bromopyridinyl, (R)-2-methylpiperazine Hypothesized kinase inhibition Structural similarity to H-7 suggests PKC/kinase modulation (needs validation)
H-7 5-isoquinolinesulfonyl, 2-methylpiperazine PKC inhibitor, pro-apoptotic Stabilizes p53, inhibits PKC-mediated radioprotection, modulates memory
1-(4-Bromophenyl)-4-methylpiperazine 4-bromophenyl, 4-methylpiperazine Unknown Bromophenyl group may target serotonin receptors
2-Methylpiperazine Unsubstituted 2-methylpiperazine Structure-directing agent Temperature-dependent aluminophosphate templating
Key Observations:
  • Substituent Influence: The 4-bromopyridinyl group in the target compound may confer distinct target selectivity compared to H-7’s isoquinolinesulfonyl group, which is critical for PKC binding.
  • Stereochemistry : The (R)-enantiomer of 2-methylpiperazine could enhance binding affinity to chiral targets, as seen in other enantiomeric drugs .
  • Industrial Applications : 2-Methylpiperazine derivatives inhibit SiO2 removal in CeO2-based slurries more effectively than piperazine, achieving a SiO2/Si3N4 selectivity ratio of 16 at pH 4 .

Contrast with Other Piperazine Derivatives

  • H-8 (N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide): Unlike H-7, H-8 preferentially inhibits cyclic nucleotide-dependent kinases over PKC, showing differential effects in multidrug-resistant cancer cells .
  • Serotonin Receptor Modulators : Piperazines with furylmethyl or benzyl groups (e.g., 1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine) exhibit 5-HT2 receptor antagonism, suggesting structural flexibility for CNS drug design .

Q & A

Q. What synthetic methodologies are recommended for preparing (R)-1-(4-bromopyridin-2-yl)-2-methylpiperazine HCl, and how can stereochemical purity be ensured?

Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, a modified procedure from analogous compounds (e.g., 1-(pyridin-2-yl)piperazine derivatives) uses bromoacetic acid and potassium hydroxide in ethanol under reflux to introduce functional groups . To ensure stereochemical purity in the (R)-enantiomer:

  • Use chiral auxiliaries or catalysts during key steps (e.g., asymmetric hydrogenation).
  • Employ chiral HPLC or polarimetry for enantiomeric excess (ee) validation.
  • Confirm configuration via X-ray crystallography if single crystals are obtainable .

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer: A multi-technique approach is critical:

  • NMR : Assign peaks using 1H^1H, 13C^{13}C, and 2D experiments (COSY, HSQC) to resolve coupling patterns, particularly in the piperazine and pyridine moieties.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O or C–H⋯Br interactions observed in brominated analogs) .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of HCl or bromine).
  • Computational modeling : Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and verify experimental data .

Q. What purification strategies are effective for isolating (R)-1-(4-bromopyridin-2-yl)-2-methylpiperazine HCl from reaction mixtures?

Answer:

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences, as demonstrated in similar piperazine hydrochloride purifications .
  • Column chromatography : Employ silica gel with gradients of methanol/dichloromethane (1–5% methanol) for intermediates.
  • Acid-base extraction : Utilize the compound’s basicity by dissolving in HCl, filtering, and neutralizing to precipitate the free base.

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for biological targets (e.g., protein kinases)?

Answer:

  • Molecular docking : Compare binding affinities of (R)- and (S)-enantiomers to kinase active sites (e.g., using AutoDock Vina).
  • Kinase inhibition assays : Test against panels like the Kinase Profiler Kit, referencing H-7 dihydrochloride (a known kinase inhibitor with a 2-methylpiperazine scaffold) as a control .
  • Mutagenesis studies : Identify critical residues in target proteins by introducing point mutations and measuring activity changes.

Q. What experimental and computational methods are suitable for resolving contradictions in crystallographic vs. spectroscopic data?

Answer:

  • X-ray vs. NMR conflicts : If crystal packing distorts solution-phase conformations, use variable-temperature NMR or NOESY to detect dynamic behavior.
  • DFT optimization : Compare computed gas-phase structures with crystallographic data to identify environmental effects (e.g., solvent or counterion interactions) .
  • Synchrotron radiation : High-resolution X-ray data (≤1.0 Å) can resolve ambiguities in bond lengths/angles .

Q. How can thermal stability and degradation pathways of this compound be analyzed under storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure mass loss upon heating (e.g., 25–300°C) to identify decomposition points.
  • Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and monitor purity via HPLC.
  • LC-MS/MS : Identify degradation products (e.g., dehalogenation or piperazine ring cleavage) .

Q. What strategies mitigate racemization during long-term biological assays?

Answer:

  • Low-temperature storage : Keep solutions at –20°C to slow enantiomer interconversion.
  • Chiral additives : Include cyclodextrins or albumin to stabilize the (R)-configuration.
  • Periodic ee checks : Use chiral HPLC at assay timepoints to confirm integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.